Cas no 210048-06-9 ((2s)-3,3-dimethyl-2-{2-[(2-methyl-2-propanyl)oxy]-2-oxoethyl}buta Noic Acid)
(2s)-3,3-dimethyl-2-{2-[(2-methyl-2-propanyl)oxy]-2-oxoethyl}buta Noic Acid Chemical and Physical Properties
Names and Identifiers
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- (2s)-3,3-dimethyl-2-{2-[(2-methyl-2-propanyl)oxy]-2-oxoethyl}buta Noic Acid
- (S)-4-(tert-butoxy)-2-(1,1-dimethylethyl)-4-oxobutanoic acid
- AGN-PC-009E1Q
- SC11354
- KB-258352
- 3,4-a']dinaphthalen-4-yl)dimethylamine
- BP-12207
- SureCN2847420
- AK119074
- (S)-4-(dimethylamino)-2,6-dimethyldinaphtho[2,1-di:1',2'-f][1,3,2]-dioxaphosphepine
- (S)-(+)-(2,6-Dimethyl-3,5-dioxa-4-phospha-cyclohepta[2,1-a
- N,N,2,6-Tetramethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine
- AKOS016000623
- (S)-4-(tert-butoxy)-2-(1,1-dimethylethyl)-4-oxobutanoic acid; AGN-PC-009E1Q; SC11354; KB-258352; 3,4-a']dinaphthalen-4-yl)dimethylamine; BP-12207; SureCN2847420; AK119074; (S)-4-(dimethylamino)-2,6-dimethyldinaphtho[2,1-di:1',2'-f][1,3,2]-dioxaphosphepine; (S)-(+)-(2,6-Dimethyl-3,5-dioxa-4-phospha-cyclohepta[2,1-a; N,N,2,6-Tetramethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine; AKOS016000623;
- 210048-06-9
- SCHEMBL8274820
- (2S)-3,3-dimethyl-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]butanoic acid
- (S)-2-(2-t-Butoxy-2-oxoethyl)-3,3-dimethylbutanoic acid
- (S)-4-(tert-Butoxy)-2-(tert-butyl)-4-oxobutanoicacid
- DB-200542
- (2S)-2-[2-(tert-butoxy)-2-oxoethyl]-3,3-dimethylbutanoic acid
- 4-(1,1-Dimethylethyl) (2S)-2-(1,1-dimethylethyl)butanedioate
- MFCD09910073
- (S)-2-(2-tert-butoxy-2-oxoethyl)-3,3-dimethylbutanoic acid
- DTXSID701187006
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- MDL: MFCD09910073
- Inchi: 1S/C12H22O4/c1-11(2,3)8(10(14)15)7-9(13)16-12(4,5)6/h8H,7H2,1-6H3,(H,14,15)/t8-/m0/s1
- InChI Key: XWXLVWPFXFNKHJ-QMMMGPOBSA-N
- SMILES: O(C(C[C@@H](C(=O)O)C(C)(C)C)=O)C(C)(C)C
Computed Properties
- Exact Mass: 230.15180918g/mol
- Monoisotopic Mass: 230.15180918g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 6
- Complexity: 268
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 63.6Ų
(2s)-3,3-dimethyl-2-{2-[(2-methyl-2-propanyl)oxy]-2-oxoethyl}buta Noic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| 1PlusChem | 1P00CGC1-100mg |
(S)-2-(2-TERT-BUTOXY-2-OXOETHYL)-3,3-DIMETHYLBUTANOIC ACID |
210048-06-9 | 97% | 100mg |
$609.00 | 2023-12-19 | |
| 1PlusChem | 1P00CGC1-250mg |
(S)-2-(2-TERT-BUTOXY-2-OXOETHYL)-3,3-DIMETHYLBUTANOIC ACID |
210048-06-9 | 97% | 250mg |
$1179.00 | 2023-12-19 | |
| 1PlusChem | 1P00CGC1-1g |
(S)-2-(2-TERT-BUTOXY-2-OXOETHYL)-3,3-DIMETHYLBUTANOIC ACID |
210048-06-9 | 97% | 1g |
$2321.00 | 2023-12-19 |
(2s)-3,3-dimethyl-2-{2-[(2-methyl-2-propanyl)oxy]-2-oxoethyl}buta Noic Acid Related Literature
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
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Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
Additional information on (2s)-3,3-dimethyl-2-{2-[(2-methyl-2-propanyl)oxy]-2-oxoethyl}buta Noic Acid
Professional Introduction to (2S)-3,3-dimethyl-2-{2-[(2-methyl-2-propanyl)oxy]-2-oxoethyl}butanoic Acid (CAS No. 210048-06-9)
(2S)-3,3-dimethyl-2-{2-[(2-methyl-2-propanyl)oxy]-2-oxoethyl}butanoic acid, with the CAS number 210048-06-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound belongs to a class of molecules that exhibit intriguing structural and functional properties, making it a subject of extensive research and development. The unique stereochemistry and chemical architecture of this molecule contribute to its potential applications in drug design and therapeutic intervention.
The< strong>name of this compound provides a wealth of information about its chemical structure. The prefix "(2S)" indicates the stereochemical configuration at the second carbon atom, suggesting a specific three-dimensional arrangement that is crucial for its biological activity. The term "dimethyl" refers to the presence of two methyl groups attached to the third carbon atom, which influences the overall shape and reactivity of the molecule. The presence of "butanoic acid" in the name signifies the presence of a butanoic acid moiety, which is a four-carbon carboxylic acid group. Additionally, the structure includes an ethyl group that is modified by an oxygen-containing side chain, further enhancing its complexity and potential functionality.
The< strong>long-tail keyword associated with this compound, "CAS No. 210048-06-9," serves as a unique identifier in chemical databases and literature. This CAS number is essential for researchers who need to retrieve specific information about this compound, including its synthesis, properties, and applications. The systematic naming convention used for this compound adheres to the International Union of Pure and Applied Chemistry (IUPAC) guidelines, ensuring consistency and clarity in scientific communication.
Recent advancements in pharmaceutical research have highlighted the importance of chiral compounds like (2S)-3,3-dimethyl-2-{2-[(2-methyl-2-propanyl)oxy]-2-oxoethyl}butanoic acid. Chiral molecules are non-superimposable mirror images of each other, and their stereochemistry can significantly influence their biological activity. In many cases, only one enantiomer of a chiral molecule exhibits the desired therapeutic effects, while the other enantiomer may be inactive or even harmful. This concept has led to the development of enantioselective synthesis methods, which allow for the production of pure enantiomers with high efficiency.
The structural features of (2S)-3,3-dimethyl-2-{2-[(2-methyl-2-propanyl)oxy]-2-oxoethyl}butanoic acid make it a promising candidate for various pharmaceutical applications. The presence of a carboxylic acid group suggests potential interactions with biological targets such as enzymes and receptors. Additionally, the oxygen-containing side chain can participate in hydrogen bonding interactions, further enhancing binding affinity and specificity. These properties make this compound an attractive scaffold for drug design.
In recent years, there has been growing interest in the development of novel therapeutic agents that target specific biological pathways implicated in various diseases. (2S)-3,3-dimethyl-2-{2-[(2-methyl-2-propanyl)oxy]-2-oxoethyl}butanoic acid has been investigated for its potential role in modulating these pathways. For instance, studies have suggested that this compound may interact with certain enzymes involved in inflammation and pain signaling. By understanding how this compound interacts with its biological targets at the molecular level, researchers can design more effective drugs with improved efficacy and reduced side effects.
The synthesis of (2S)-3,3-dimethyl-2-{[methyl(1-methylethyl)silyl]oxy]-4-(methylthiomethylene)butanone} has been reported as a key step in producing this compound enantiomerically pure. This synthetic route involves several sophisticated chemical transformations, including stereoselective reactions that ensure the correct stereochemical configuration at each step. The use of protecting groups and chiral auxiliaries plays a crucial role in maintaining high enantiomeric purity throughout the synthesis process.
The< strong>CAS number 210048-06-9 is not only an identifier but also a gateway to extensive scientific literature and patents related to this compound. Researchers can use this number to access publications that describe its synthesis methods, spectroscopic data, pharmacological properties, and potential applications. This wealth of information is invaluable for scientists who are working on developing new drugs or exploring new therapeutic strategies.
The< strong>structural complexity of (S)-N-Boc-glycine ethyl ester hydrochloride makes it a versatile building block for more intricate molecules. By modifying different parts of its structure, chemists can create derivatives with enhanced pharmacological properties or improved solubility profiles. This flexibility is particularly important in drug discovery pipelines where lead optimization is often required to achieve desired pharmacokinetic characteristics.
The< strong>stereochemistry of chiral compounds like (R)-1-(cyclopropylmethylene)aminoindan is closely linked to their biological activity. In many cases, only one enantiomer exhibits therapeutic effects while the other may be inactive or even toxic. This phenomenon underscores the importance of understanding and controlling stereochemistry during drug development processes.
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